

# Application Notes and Protocols for 306Oi10 in CRISPR-based Applications

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## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The lipidoid **306Oi10** has emerged as a highly potent and efficient vehicle for the in vivo delivery of nucleic acids. Its unique branched-tail structure facilitates the formation of stable lipid nanoparticles (LNPs) that can encapsulate and protect delicate cargo such as messenger RNA (mRNA) and single-guide RNA (sgRNA). These **306Oi10**-formulated LNPs have demonstrated exceptional efficacy in mediating gene expression and editing, particularly in hepatocytes, making them a valuable tool for therapeutic development and functional genomics research, including CRISPR-based screening applications.

This document provides detailed application notes and protocols for the use of **306Oi10** in CRISPR-related experiments, with a focus on its application in delivering CRISPR-Cas9 components for targeted gene editing and its potential use in CRISPR screening.

#### Data Presentation: Performance of 306Oi10 LNPs

The following tables summarize the quantitative data on the performance of **306Oi10** LNPs from various studies.

Table 1: In Vivo Biodistribution of 306Oi10 LNPs



Delivery Route	Organ	Percentage of Total Signal	Reference
Intravenous	Liver	98.6%	[1]
Intravenous	Spleen	Not specified	
Intravenous	Pancreas	Not specified	-
Intraperitoneal	Pancreas	14.7%	[1]

Table 2: Transfection Efficiency of 306Oi10 LNPs in Liver Cells

Cell Type	Transfection Efficiency	Reference
Hepatocytes	86-88%	[2]
Kupffer Cells	86-88%	[2]
Endothelial Cells	86-88%	[2]

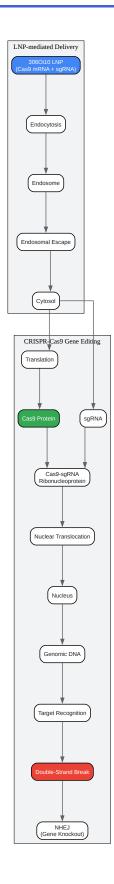
Table 3: Comparative Potency of 306Oi10 LNPs for mRNA Delivery

LNP Formulation	Relative Luciferase Expression (vs. C12-200)	Relative Luciferase Expression (vs. DLin-MC3-DMA)	Reference
306Oi10	>20-fold higher	>3-fold higher	[2]
DLin-MC3-DMA	Not applicable	Not applicable	[2]
C12-200	Not applicable	Not applicable	[2]

## **Signaling Pathway and Experimental Workflows**

The following diagrams illustrate the key pathways and workflows associated with **306Oi10**-mediated CRISPR-Cas9 delivery and its application in a screening context.

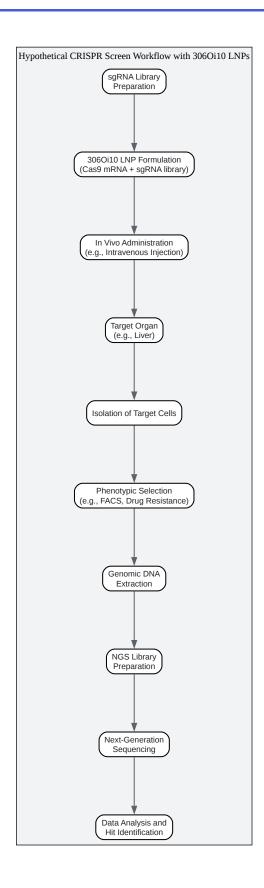




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Caption: Workflow of **306Oi10** LNP-mediated CRISPR-Cas9 delivery and gene editing.





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Caption: A hypothetical workflow for an in vivo CRISPR screen using 306Oi10 LNPs.



## **Experimental Protocols**

Protocol 1: Formulation of 306Oi10 LNPs for CRISPR-Cas9 Delivery

This protocol describes the preparation of **306Oi10** LNPs encapsulating Cas9 mRNA and a specific sgRNA.

#### Materials:

- 306Oi10 lipidoid
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
- Cas9 mRNA
- sgRNA
- Ethanol
- Citrate buffer (pH 3.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

#### Procedure:

- Lipid Stock Preparation:
  - Prepare a stock solution of 306Oi10, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.
- Nucleic Acid Preparation:



Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 3.0).

#### • LNP Formulation:

- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid solution in ethanol into one syringe and the nucleic acid solution in citrate buffer into another syringe.
- Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

#### Dialysis and Concentration:

- Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.
- Concentrate the LNP solution to the desired concentration using a centrifugal filter unit.

#### Characterization:

- Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
- Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dyebased assay (e.g., RiboGreen).

#### Protocol 2: Hypothetical In Vivo CRISPR Screen Using 306Oi10 LNPs

This protocol outlines a conceptual workflow for conducting a pooled, in vivo CRISPR knockout screen in the liver using **306Oi10** LNPs to deliver a genome-wide sgRNA library.

#### 1. Preparation of **306Oi10**-sgRNA Library LNPs:

- Formulate **306Oi10** LNPs encapsulating Cas9 mRNA and a pooled sgRNA library following the procedure in Protocol 1. The library should have sufficient representation of each sgRNA.
- 2. In Vivo Delivery:



- Administer the 306Oi10-sgRNA library LNPs to a cohort of animals (e.g., mice) via intravenous injection. The dosage should be optimized to achieve high transfection efficiency in the target organ (liver) with minimal toxicity.
- 3. Application of Selective Pressure:
- After a sufficient period for gene editing to occur (e.g., 7-14 days), apply a selective pressure
  relevant to the biological question of interest. This could involve, for example, treatment with
  a drug or exposure to a specific diet.
- 4. Sample Collection and Processing:
- At the end of the selection period, euthanize the animals and harvest the target organ (liver).
- Isolate hepatocytes from the liver tissue using collagenase perfusion.
- 5. Analysis of sgRNA Representation:
- Extract genomic DNA from the isolated hepatocytes.
- Amplify the sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA integration site.
- Perform next-generation sequencing (NGS) on the amplified sgRNA library.
- Analyze the sequencing data to determine the relative abundance of each sgRNA in the selected cell population compared to a control population (e.g., pre-selection or vehicletreated).
- 6. Hit Identification and Validation:
- Identify sgRNAs that are significantly enriched or depleted in the selected population. These
  represent candidate genes that, when knocked out, confer a fitness advantage or
  disadvantage under the applied selective pressure.
- Validate the identified hits using individual sgRNAs in further in vitro and in vivo experiments.



Disclaimer: This document provides a general framework and hypothetical protocols.

Researchers should optimize these protocols for their specific experimental needs and adhere to all relevant institutional and safety guidelines.

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### References

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